Cas no 2640956-03-0 (6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine)

6-[5-(5-Chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex heterocyclic compound featuring a purine core linked to a substituted octahydropyrrolo[3,4-c]pyrrole moiety via a benzenesulfonyl group. The presence of the 5-chloro-2-methoxybenzenesulfonyl group enhances its potential as a selective modulator in biochemical applications, while the purine scaffold suggests possible interactions with nucleotide-binding proteins or enzymes. Its structural complexity offers opportunities for targeted molecular design, particularly in medicinal chemistry for probing receptor-ligand interactions. The compound's stability and synthetic accessibility make it a valuable intermediate for further derivatization in drug discovery or pharmacological research.
6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine structure
2640956-03-0 structure
商品名:6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
CAS番号:2640956-03-0
MF:C19H21ClN6O3S
メガワット:448.926440954208
CID:5317365
PubChem ID:155799567

6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine 化学的及び物理的性質

名前と識別子

    • AKOS040728178
    • 6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
    • F6783-5085
    • 2640956-03-0
    • 6-[5-[(5-Chloro-2-methoxyphenyl)sulfonyl]hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-9-methyl-9H-purine
    • インチ: 1S/C19H21ClN6O3S/c1-24-11-23-17-18(24)21-10-22-19(17)25-6-12-8-26(9-13(12)7-25)30(27,28)16-5-14(20)3-4-15(16)29-2/h3-5,10-13H,6-9H2,1-2H3
    • InChIKey: GGQOYKUVKPZXLJ-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=NC=NC=2N2CC3CN(S(C4=CC(Cl)=CC=C4OC)(=O)=O)CC3C2)N(C)C=1

計算された属性

  • せいみつぶんしりょう: 448.1084374g/mol
  • どういたいしつりょう: 448.1084374g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 724
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 102Ų

じっけんとくせい

  • 密度みつど: 1.62±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 678.9±65.0 °C(Predicted)
  • 酸性度係数(pKa): 7.24±0.10(Predicted)

6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6783-5085-10μmol
6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
2640956-03-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6783-5085-25mg
6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
2640956-03-0
25mg
$109.0 2023-09-07
Life Chemicals
F6783-5085-30mg
6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
2640956-03-0
30mg
$119.0 2023-09-07
Life Chemicals
F6783-5085-40mg
6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
2640956-03-0
40mg
$140.0 2023-09-07
Life Chemicals
F6783-5085-50mg
6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
2640956-03-0
50mg
$160.0 2023-09-07
Life Chemicals
F6783-5085-2μmol
6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
2640956-03-0
2μmol
$57.0 2023-09-07
Life Chemicals
F6783-5085-5μmol
6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
2640956-03-0
5μmol
$63.0 2023-09-07
Life Chemicals
F6783-5085-2mg
6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
2640956-03-0
2mg
$59.0 2023-09-07
Life Chemicals
F6783-5085-3mg
6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
2640956-03-0
3mg
$63.0 2023-09-07
Life Chemicals
F6783-5085-10mg
6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
2640956-03-0
10mg
$79.0 2023-09-07

6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine 関連文献

6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purineに関する追加情報

Comprehensive Analysis of 6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine (CAS No. 2640956-03-0)

The compound 6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine (CAS No. 2640956-03-0) is a structurally complex molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique octahydropyrrolo[3,4-c]pyrrole core, combined with a purine derivative, makes it a promising candidate for targeting specific enzymatic pathways. Researchers are particularly intrigued by its potential applications in modulating protein-protein interactions, a hot topic in drug discovery.

One of the key features of this compound is its 5-chloro-2-methoxybenzenesulfonyl moiety, which contributes to its binding affinity and selectivity. This structural element is often explored in the context of kinase inhibitors, a class of compounds that has seen explosive growth due to their relevance in treating various diseases. The integration of a methyl-purine group further enhances its potential as a small-molecule modulator, aligning with current trends in precision medicine.

In recent years, the scientific community has shown increasing interest in sulfonamide-based compounds, and 2640956-03-0 is no exception. Its benzenesulfonyl group is a common pharmacophore in many FDA-approved drugs, making it a valuable scaffold for further derivatization. Researchers are actively investigating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as these are critical for determining its viability as a therapeutic agent.

The octahydropyrrolo[3,4-c]pyrrole ring system in this compound is another area of focus. This bicyclic structure is known for its conformational rigidity, which can improve binding specificity. Given the rising demand for targeted therapies, this attribute positions 6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine as a molecule of high interest. Computational studies, including molecular docking and QSAR (Quantitative Structure-Activity Relationship) analyses, are being employed to predict its interactions with biological targets.

Another compelling aspect of this compound is its potential role in epigenetic regulation. The purine base is a fundamental component of nucleic acids, and modifications to this structure can influence gene expression. With epigenetics being a trending topic in biomedical research, 2640956-03-0 could serve as a tool compound for studying these mechanisms. Its methyl group at the 9-position of the purine ring may also contribute to its stability and bioavailability, factors that are crucial for drug development.

From a synthetic chemistry perspective, the preparation of 6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine involves multi-step organic transformations, including sulfonylation and cyclization reactions. These processes are often optimized using green chemistry principles, reflecting the growing emphasis on sustainable practices in the pharmaceutical industry. The compound's CAS No. 2640956-03-0 serves as a unique identifier, facilitating its tracking in global chemical databases.

In conclusion, 6-[5-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine represents a fascinating intersection of chemistry and biology. Its structural complexity and functional versatility make it a subject of ongoing research, particularly in the realms of drug discovery and molecular biology. As the scientific community continues to explore its properties and applications, this compound is likely to remain a focal point in the development of next-generation therapeutics.

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